
3-メトキシフェニルアセトン
概要
説明
3-メトキシフェニルアセトン: は、分子式C10H12O2 を持つ有機化合物です。これは、ベンゼン環にメトキシ基が結合した置換フェニルアセトンで特徴付けられます。 この化合物は、ジメチルスルホキシドと混和性のある淡黄色の油であり、沸点は約258〜260°Cです .
2. 製法
合成経路と反応条件:
-
フリーデル・クラフツアシル化: 3-メトキシフェニルアセトンを合成する一般的な方法の1つは、アニソール(メトキシベンゼン)を塩化アセチルで、ルイス酸触媒(塩化アルミニウムなど)の存在下でフリーデル・クラフツアシル化する反応です。反応は次のように進行します: [ \text{CH}3\text{OC}_6\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{CH}_3\text{OC}_6\text{H}_4\text{COCH}_3 + \text{HCl} ]
-
工業的生産方法: 工業的には、3-メトキシフェニルアセトンは、類似のフリーデル・クラフツアシル化プロセスで製造され、多くの場合、大規模生産向けに最適化されています。 温度、圧力、触媒濃度などの反応条件は、収率と純度を最大限にするために慎重に制御されています {_svg_2}.
科学的研究の応用
化学:
シアノヒドリンの合成: 3-メトキシフェニルアセトンは、光学活性シアノヒドリンの調製に使用され、有機合成における重要な中間体です。
生物学と医学:
中枢神経系活性化合物: この化合物は、中枢神経系活性化合物の合成に使用され、潜在的な治療用途があります。
産業:
Safety and Hazards
“1-(3-Methoxyphenyl)acetone” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .
作用機序
機序:
求電子置換反応: ベンゼン環のメトキシ基は、共鳴および誘起効果によって電子密度を供与することにより、環を求電子置換反応に対して活性化します。これにより、オルト位置とパラ位置が求電子剤に対してより反応性が高くなります。
分子標的と経路:
6. 類似の化合物との比較
類似の化合物:
フェニルアセトン: メトキシ基を欠いており、求電子置換反応では反応性が低くなります。
4-メトキシフェニルアセトン: メトキシ基はパラ位置に配置されており、置換反応における反応性と誘導効果が変化します。
3-メトキシベンズアルデヒド: ケトンではなくアルデヒド基を含み、酸化反応と還元反応における反応性が異なります。
独自性:
3-メトキシフェニルアセトン: は、その特定の置換パターンにより、有機合成と医薬品開発における反応性と応用に影響を与えるため、独特です.
生化学分析
Biochemical Properties
3-Methoxyphenylacetone plays a significant role in biochemical reactions, particularly in the synthesis of CNS active compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is used in the preparation of 4-amino-3-methoxypropiophenone, which involves specific enzymatic processes . The compound’s interactions with enzymes and proteins are crucial for its role in synthesizing biologically active molecules.
Cellular Effects
3-Methoxyphenylacetone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the synthesis of CNS active compounds, which can affect neuronal cells and their functions . The compound’s impact on cell signaling pathways and gene expression is essential for its role in modulating cellular activities and responses.
Molecular Mechanism
The molecular mechanism of 3-Methoxyphenylacetone involves its interactions with biomolecules, including enzymes and proteins. It acts as a precursor in the synthesis of CNS active compounds, where it undergoes enzymatic transformations . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways and gene expression involved in the synthesis process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxyphenylacetone can change over time due to its stability and degradation properties. The compound’s stability is crucial for its effectiveness in biochemical reactions. Over time, it may undergo degradation, which can impact its long-term effects on cellular functions observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Methoxyphenylacetone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects in synthesizing CNS active compounds. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
3-Methoxyphenylacetone is involved in various metabolic pathways, including those related to the synthesis of CNS active compounds. It interacts with specific enzymes and cofactors that facilitate its transformation into biologically active molecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes.
Transport and Distribution
Within cells and tissues, 3-Methoxyphenylacetone is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s transport and distribution are crucial for its role in biochemical reactions and cellular functions.
Subcellular Localization
3-Methoxyphenylacetone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell . Understanding its subcellular localization is essential for elucidating its role in biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions:
-
Friedel-Crafts Acylation: One common method for synthesizing 3-Methoxyphenylacetone involves the Friedel-Crafts acylation of anisole (methoxybenzene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{CH}_3\text{OC}_6\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{CH}_3\text{OC}_6\text{H}_4\text{COCH}_3 + \text{HCl} ]
-
Industrial Production Methods: Industrially, 3-Methoxyphenylacetone can be produced through similar Friedel-Crafts acylation processes, often optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .
化学反応の分析
反応の種類:
-
酸化: 3-メトキシフェニルアセトンは、対応するカルボン酸またはケトンを形成するために酸化反応を受けることができます。一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
-
還元: この化合物は、水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用してアルコールに変換することができます。
-
置換: 求電子置換反応は、ベンゼン環で起こり、メトキシ基は、求電子剤の入ってくる位置をオルト位置とパラ位置に誘導します。一般的な試薬には、ハロゲン(例えば、臭素)とニトロ化剤(例えば、硝酸)があります。
主な生成物:
酸化: 3-メトキシ安息香酸または3-メトキシベンズアルデヒド。
還元: 3-メトキシフェニルプロパノール。
類似化合物との比較
Phenylacetone: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
4-Methoxyphenylacetone: The methoxy group is positioned at the para position, altering its reactivity and directing effects in substitution reactions.
3-Methoxybenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity in oxidation and reduction reactions.
Uniqueness:
特性
IUPAC Name |
1-(3-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMRRRLPDBJBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184359 | |
| Record name | 1-(3-Methoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3027-13-2 | |
| Record name | 3′-Methoxyphenyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methoxyphenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


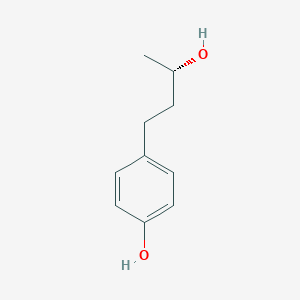




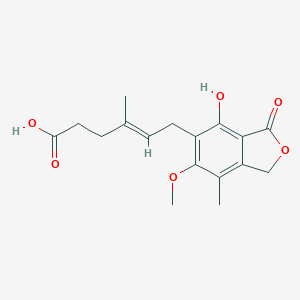

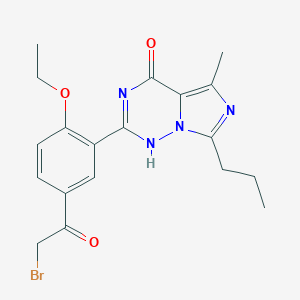
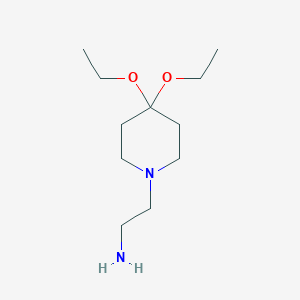
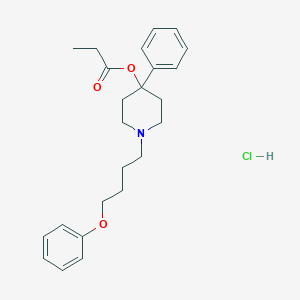

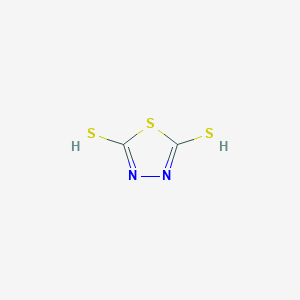
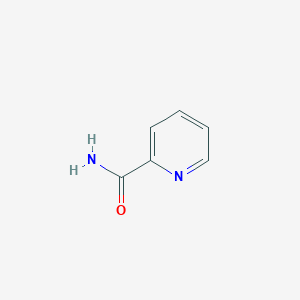
![(2R,3S,5R)-5-[2-fluoro-6-(2-trimethylsilylethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B142949.png)
